molecular formula C17H20N4O2 B2816197 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1203256-07-8

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

Katalognummer B2816197
CAS-Nummer: 1203256-07-8
Molekulargewicht: 312.373
InChI-Schlüssel: OMDHJWOYLBLIKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone, also known as MPPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPPPE belongs to the class of piperazine derivatives and has been studied for its potential use in treating various neurological disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Development

Research on compounds structurally related to 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone includes the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates. These compounds have been evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities, with some showing better anti-proliferative activities than the reference drug curcumin. Molecular docking studies with active compounds against Bcl-2 protein indicated good binding affinity, suggesting potential for development as cancer therapeutics (Parveen et al., 2017).

Antipsychotic Potential

Conformationally restricted butyrophenones with a variety of piperazine substitutions have been evaluated as antipsychotic agents. These compounds show affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors, with in vitro and in vivo assays suggesting potential effectiveness as antipsychotic drugs without inducing extrapyramidal side effects (Raviña et al., 2000).

Prostate Cancer Treatment

AZD3514, a compound derived from modifications including removal of the basic piperazine nitrogen atom and partial reduction of the triazolopyridazine moiety, has been developed as an androgen receptor downregulator for treating advanced prostate cancer. This compound, evaluated in a Phase I clinical trial, demonstrates the potential therapeutic applications of structurally related compounds in oncology (Bradbury et al., 2013).

Antidepressant and Antianxiety Effects

Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activities in animal models. These findings highlight the potential for compounds with the piperazine moiety to be developed into new therapeutic agents for mental health conditions (Kumar et al., 2017).

Luminescent Properties and Photo-induced Electron Transfer

Studies on piperazine substituted naphthalimide compounds have explored their luminescent properties and potential for photo-induced electron transfer (PET) processes. These findings could have implications for the development of novel photophysical probes or materials for electronic applications (Gan et al., 2003).

Eigenschaften

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-14-7-8-16(19-18-14)20-9-11-21(12-10-20)17(22)13-23-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDHJWOYLBLIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.